molecular formula C11H12Cl2N2O B14908826 n-Cyclopropyl-2-((3,5-dichlorophenyl)amino)acetamide

n-Cyclopropyl-2-((3,5-dichlorophenyl)amino)acetamide

Cat. No.: B14908826
M. Wt: 259.13 g/mol
InChI Key: OHNRROPBXVPFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-2-((3,5-dichlorophenyl)amino)acetamide typically involves the reaction of cyclopropylamine with 3,5-dichlorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-2-((3,5-dichlorophenyl)amino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Cyclopropyl-2-((3,5-dichlorophenyl)amino)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases, although more research is needed to fully understand its efficacy and safety.

    Industry: Utilized in the development of new materials and chemical products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((3,5-dichlorophenyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • n-Cyclopropyl-2-((3,5-dichlorophenyl)amino)acetamide
  • n-Cyclopropyl-2-((3,4-dichlorophenyl)amino)acetamide
  • n-Cyclopropyl-2-((3,5-difluorophenyl)amino)acetamide
  • n-Cyclopropyl-2-((3,5-dibromophenyl)amino)acetamide

Uniqueness

This compound is unique due to the presence of both cyclopropyl and dichlorophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12Cl2N2O

Molecular Weight

259.13 g/mol

IUPAC Name

N-cyclopropyl-2-(3,5-dichloroanilino)acetamide

InChI

InChI=1S/C11H12Cl2N2O/c12-7-3-8(13)5-10(4-7)14-6-11(16)15-9-1-2-9/h3-5,9,14H,1-2,6H2,(H,15,16)

InChI Key

OHNRROPBXVPFED-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CNC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.